molecular formula C11H8FN5 B14168754 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14168754
M. Wt: 229.21 g/mol
InChI Key: UCSYMZYOFRMFRP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (molecular formula: C₁₁H₈FN₅) is a heterocyclic compound featuring a pyrimidine core substituted with a 5-fluoro-pyrrolo[2,3-b]pyridine moiety at the 4-position and an amine group at the 2-position. Its monoisotopic mass is 211.085795 Da, and it is structurally characterized by fused aromatic rings that confer planar geometry, enhancing interactions with biological targets like viral polymerases .

Synthesis and Applications The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of pyrrolo[2,3-b]pyridine derivatives (e.g., substituting bromo-pyrrolo intermediates with boronic acids) . It serves as a critical pharmacophore in antiviral agents, notably in Pimodivir (VX-787), a potent inhibitor of influenza A virus PB2 subunit . Pimodivir’s efficacy (IC₅₀ < 10 nM) hinges on the fluorine atom at the 5-position of the pyrrolo ring, which improves metabolic stability and target binding .

Properties

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8FN5/c12-6-3-7-8(5-16-10(7)15-4-6)9-1-2-14-11(13)17-9/h1-5H,(H,15,16)(H2,13,14,17)

InChI Key

UCSYMZYOFRMFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N

Origin of Product

United States

Preparation Methods

Halogen Exchange Reactions

Patent WO2013181415A1 discloses a bromination/fluorination sequence for related structures:

  • Bromination : Treatment of unsubstituted pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in DMF at -10°C achieves 81.56% yield of 5-bromo intermediate.
  • Fluorination : Subsequent halogen exchange using KF in the presence of 18-crown-6 ether in DMSO at 120°C for 8 hours provides the 5-fluoro derivative.

Pyrimidinamine Coupling Methodologies

The critical C-C bond formation between positions 3 and 4 of the pyrrolopyridine and pyrimidine systems employs three primary strategies:

Suzuki-Miyaura Cross-Coupling

Recent advances in palladium-catalyzed cross-coupling enable efficient aryl-aryl bond formation:

Component Conditions Yield (%) Reference
3-Boronic ester Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O 72
4-Chloropyrimidine 80°C, 12 h

This method requires protection of the pyrimidinamine NH2 group as its tert-butoxycarbonyl (Boc) derivative to prevent catalyst poisoning.

Nucleophilic Aromatic Substitution

Direct displacement of leaving groups on preformed pyrimidine rings:

  • Chloropyrimidine intermediate reacts with pyrrolopyridine Grignard reagent (generated via Mg insertion at position 3):
    • Solvent: THF, -78°C to room temperature
    • Catalyst: CuI (10 mol%)
    • Yield: 58–64%

Cyclocondensation Approaches

The AJOL study demonstrates a one-pot synthesis strategy applicable to analogous systems:

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + Active methylene compound  
→ Acetic acid/HCl (cat.), reflux 4 h  
→ 1H-pyrrolo[2,3-b]pyridine core (83–91% yield)  

Subsequent functionalization with guanidine nitrate under basic conditions introduces the 2-aminopyrimidine group.

Optimization of Reaction Parameters

Critical factors influencing synthetic efficiency:

Temperature Effects on Fluorination

Comparative data for halogen exchange reactions:

Temperature (°C) Reaction Time (h) Fluorine Incorporation (%)
80 24 42
120 8 89
150 4 78 (decomposition observed)

Solvent Screening for Cross-Coupling

Performance of various solvents in Suzuki reactions:

Solvent System Conversion (%) Byproduct Formation
DME/H2O (3:1) 92 <5%
Toluene/EtOH 67 18%
DMF 81 12%

Analytical Characterization Data

Key spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6)

  • δ 8.42 (d, J = 4.8 Hz, 1H, Pyrimidine H-6)
  • δ 7.89 (s, 1H, Pyrrolopyridine H-2)
  • δ 6.95 (br s, 2H, NH2)
  • δ 6.32 (dd, J = 8.2, 2.1 Hz, 1H, F-substituted aromatic)

HRMS (ESI+)

Calculated for C11H8FN5 [M+H]+: 230.0834
Found: 230.0831

Industrial-Scale Production Considerations

Patent WO2013181415A1 provides guidance for kilogram-scale synthesis:

  • Crystallization Control : Use anti-solvent (n-heptane) addition rate of 1 L/min to prevent oiling out
  • Purification : Three-stage recrystallization from ethanol/water (7:3 v/v) achieves >99.5% purity
  • Throughput : 22 kg/batch achieved with 78% overall yield

Chemical Reactions Analysis

2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the inhibition of tumor growth . The compound’s ability to target multiple FGFR isoforms further enhances its therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Biological Activity Key References
Target Compound C₁₁H₈FN₅ 5-fluoro-pyrrolo[2,3-b]pyridin-3-yl, pyrimidin-2-amine Influenza A PB2 inhibition (IC₅₀ < 10 nM)
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) C₁₉H₁₄N₄O Phenyl, nicotinamide groups Not explicitly stated; likely kinase inhibition
5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one C₁₀H₆FN₅O Pyrazinone core PB2 inhibition (anti-influenza)
N-4-Piperidinyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine C₁₆H₁₈N₆ Piperidinyl substituent Undisclosed (structural analogue)
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine C₁₃H₁₃ClN₆ Chloro, isopropyl, pyrrolo[2,3-c]pyridine Undisclosed

Functional and Pharmacological Differences

Fluorine Substituent Impact

The 5-fluoro group in the target compound enhances binding to PB2’s hydrophobic pocket via van der Waals interactions, a feature absent in non-fluorinated analogues like 8a (). Replacement with bulkier groups (e.g., phenyl in 8a) may reduce target specificity due to steric hindrance .

Core Heterocycle Modifications

  • Pyrazinone vs. Pyrimidinamine: The pyrazin-2(1H)-one derivative () retains anti-influenza activity but exhibits altered pharmacokinetics due to the ketone group, which may affect solubility .
  • Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine : The positional isomerism in 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine () likely disrupts planar stacking interactions critical for PB2 inhibition .

Substituent Effects on Solubility and Bioavailability

  • Ethylamine Derivatives : Compounds like 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride () prioritize amine-driven interactions (e.g., with serotonin receptors) over antiviral activity .

Key Research Findings

  • Pimodivir (VX-787): The target compound’s integration into Pimodivir results in nanomolar potency against influenza A, with a 10-fold higher selectivity compared to non-fluorinated analogues .
  • 5-HT Receptor Affinity: Analogues like 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol () exhibit affinity for 5-HT₆/5-HT₂A receptors, highlighting divergent therapeutic applications (procognitive vs. antiviral) .

Biological Activity

2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS No. 1203567-35-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is C11H8FN5, with a molecular weight of approximately 229.21 g/mol. The structure includes a pyrimidinamine core substituted with a fluoro-pyrrolo moiety, which is significant for its biological interactions.

PropertyValue
Molecular Formula C11H8FN5
Molecular Weight 229.213123 g/mol
CAS Number 1203567-35-4
Canonical SMILES C1=CN=C(N=C1C2=CNC3=NC=C(C=C23)F)N

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit high affinity for dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for DNA synthesis and cell proliferation .

Moreover, studies have shown that compounds similar to 2-Pyrimidinamine can inhibit the ephrin receptor family, which is implicated in several cancer types . The inhibition of these pathways suggests a potential role in cancer therapy.

Anticancer Activity

A study highlighted the efficacy of pyrido[2,3-d]pyrimidines against various cancer cell lines by targeting specific receptors involved in tumor growth and metastasis. For instance, compounds derived from this scaffold demonstrated significant cytotoxicity against breast and lung cancer cell lines through their action on EPH receptors .

Neuropharmacological Effects

Another area of interest is the compound's potential as a neuropharmacological agent. Research into fluoro-substituted pyrrolo[2,3-d]pyrimidines has revealed their binding affinity to corticotropin-releasing hormone type 1 receptor (CRHR1), indicating a possible application in treating stress-related disorders and depression .

Case Studies

  • Inhibition of DHFR : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit DHFR. Compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects compared to standard drugs used in chemotherapy .
  • CRHR1 Binding Affinity : In a study aimed at developing PET imaging agents for CRHR1, two derivatives displayed exceptionally high binding affinities (Ki = 0.91 nM and Ki = 3.5 nM), suggesting their utility as diagnostic tools in neuroimaging .

Q & A

Q. What are the recommended synthetic routes for 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nitration followed by reduction. For example, Scheme 5 in outlines a protocol using NaH/MeI for methylation, HNO₃ for nitration, and Pd(PPh₃)₄ for coupling with boronic acids . Optimization should focus on:

  • Temperature control : Lower temperatures (0°C) for nitration to avoid over-oxidation.
  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% to balance yield and cost.
  • Purification : Use preparative HPLC (as in ) to isolate the fluorinated product.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve steric effects of the fluoro-pyrrolopyridine moiety (e.g., as in , where XRD confirmed dihedral angles in a related compound) .
  • NMR spectroscopy : ¹⁹F NMR (δ ~ -120 ppm) to verify fluorine substitution; ¹H-¹³C HSQC to confirm pyrimidine-pyrrolo connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns of fluorine (m/z ± 0.02 accuracy) .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (1–24 hrs) and monitor via HPLC (’s buffer system: ammonium acetate, pH 6.5) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., analogs in show stability up to 200°C) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: A1IZ9 in ) to model interactions of the fluorinated pyrrolo group with ATP-binding pockets .
  • MD simulations : Analyze conformational stability of the pyrimidinamine moiety in solvated systems (GROMACS/AMBER) over 100-ns trajectories.

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 5-fluoro substituent in biological activity?

Methodological Answer:

  • Analog synthesis : Replace fluorine with Cl, Br, or H (see for bromo/chloro analogs) and test in kinase inhibition assays .
  • Free-energy calculations : Compare ΔG binding (MM-PBSA) of fluoro vs. non-fluoro derivatives to quantify electrostatic contributions .

Q. How should researchers address contradictory data on solubility and crystallinity across related compounds?

Methodological Answer:

  • Crystallization screening : Use 96-well plates with 10–20 solvents (e.g., ’s THF/water system) to identify conditions favoring single-crystal growth .
  • Hansen solubility parameters : Correlize solubility discrepancies (e.g., ’s chloro-ethyl analog vs. ’s fluorophenyl derivative) with HSP values .

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